molecular formula C6H5N3 B1194522 Azidobenzene CAS No. 622-37-7

Azidobenzene

Cat. No. B1194522
CAS RN: 622-37-7
M. Wt: 119.12 g/mol
InChI Key: CTRLRINCMYICJO-UHFFFAOYSA-N
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Description

Azidobenzene, also known as phenyl azide, is an aromatic compound with the chemical formula C₆H₅N₃ . It consists of a phenyl ring (benzene ring) linked to an azide group (N₃) . The compound exhibits interesting properties due to its azide functionality.


Synthesis Analysis

Azidobenzene can be synthesized through various methods, including diazotization reactions. One common approach involves the diazotization of aniline (C₆H₅NH₂) followed by treatment with sodium azide (NaN₃) . The resulting azidobenzene is a yellow crystalline solid.


Molecular Structure Analysis

The molecular structure of azidobenzene features a phenyl ring attached to three nitrogen atoms in the azide group. The N=N=N arrangement imparts unique reactivity to the compound .


Chemical Reactions Analysis

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Azidobenzene participates in click reactions with alkyne-functionalized compounds, forming triazole linkages. This reaction has applications in bioconjugation and materials science .
  • Isomerization : Azobenzene undergoes cis-trans isomerization around the azo bond upon exposure to light. This property is relevant for photoresponsive materials .

Physical And Chemical Properties Analysis

  • Solubility : It is soluble in organic solvents like acetone and dichloromethane .

Scientific Research Applications

Molecular Switches

Azobenzene derivatives are one of the most important molecular switches for biological and material science applications . They can switch between different states in response to light, which makes them useful in a variety of applications.

Photoresponsive Materials

Azobenzene units are used in the synthesis of photoresponsive materials . These materials change their properties in response to light, which can be useful in a variety of applications, such as smart windows that change transparency in response to sunlight.

Chemical Sensing

Azobenzenes have been used in the development of chemical sensors . The light-induced isomerization affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species, making them useful in sensing applications.

Organic Transistors

Azobenzenes have been used in the development of photoswitchable organic transistors . These transistors can switch between different states in response to light, which can be useful in a variety of electronic applications.

Vision Restoration

Azobenzenes have been used in research related to vision restoration . They can be used to control biological phenomena, such as neural signaling, in response to light.

Photonics and Robotics

Research has steered towards applications of Azobenzene in photonics and robotics . The unique light-induced isomerization of azobenzenes makes them of great interest for diverse fields of applications.

Safety and Hazards

  • Light Sensitivity : Azidobenzene is sensitive to light-induced isomerization .

Future Directions

: PubChem: Azidobenzene : Sigma-Aldrich: Azidobenzene : Wikipedia: Azobenzene : Sigma-Aldrich: Azobenzene : Nature Review: Advances in Azobenzenes

Mechanism of Action

Target of Action

Azidobenzene, also known as Phenyl azide, is a versatile compound that has been used in various scientific fields . The primary targets of Azidobenzene are molecular structures that can undergo cis-trans isomerization . This property makes Azidobenzene an excellent candidate to function as a molecular switch .

Mode of Action

Azidobenzene interacts with its targets through a process known as photoisomerization . This process involves the conversion of Azidobenzene from its trans form to its cis form in the presence of appropriate radiation . This isomerization can be reversed, allowing Azidobenzene to switch between these two forms .

Biochemical Pathways

The photoisomerization of Azidobenzene affects the biochemical pathways related to the function of the target molecules. For instance, in the case of Azidobenzene-modified DNA, the trans-cis isomerization can lead to the destabilization of the DNA duplex configuration, eventually leading to DNA unzipping . This process can be reversed, allowing the DNA to return to its original configuration .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of Azidobenzene’s action are primarily due to its ability to undergo photoisomerization. This property allows Azidobenzene to act as a molecular switch, altering the structure and function of target molecules . For example, Azidobenzene-modified DNA can switch between a hybridized (duplex) and dehybridized (unzipped) state .

Action Environment

The action, efficacy, and stability of Azidobenzene can be influenced by various environmental factors. For instance, the efficiency of the photoisomerization process can be affected by the wavelength and intensity of the radiation used . Additionally, the presence of certain ions can influence the half-life of the cis form of Azidobenzene .

properties

IUPAC Name

azidobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3/c7-9-8-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRLRINCMYICJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878870
Record name Phenylazide
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Azidobenzene

CAS RN

622-37-7
Record name Azidobenzene
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Record name Azidobenzene
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Record name Azidobenzene
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Synthesis routes and methods I

Procedure details

A solution of aniline (500 mgs, 5.37 mmol) in acetonitrile (10 mL, 191 mmol) was cooled down in an ice bath and treated with tert-butyl nitrite (680 mgs, 6.59 mmol) and dropwise with TMS-N3 (0.713 mL, 5.37 mmol). The ice bath was removed and the mixture was stirred overnight at r.t. under N2. Acetonitrile was carefully evaporated (NB: azidobenzene is also volatile) and the residue (750 mgs) was passed through a silica gel pad (20 g) and eluted with petroleum ether (35-55° C.). Evaporation of the solvent gave the title material as an oil (500 mgs, 4.20 mmol, 78% yield) that still contains some traces of solvent as shown by 1H NMR. 1H NMR (CDCl3, 400 MHz) δ ppm: 7.32-7.41 (m, 2H), 7.12-7.19 (m, 1H), 7.01-7.09 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Quantity
0.713 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

Phenylhydrazine (6.7 g, 62 mmol) was added dropwise to a cold (0° C.) solution of concentrated hydrochloric acid (60 ml) over a period of 10 minutes. Diethyl ether (20 ml) was then added, followed by the dropwise addition of a solution of sodium nitrite (5 g, 72 mmol) in water (6 ml), keeping the temperature below 5° C. The reaction was then stirred at 0° C. for 1 hour and then extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with water (2×50 ml), saturated brine (50 ml), dried (MgSO4) and carefully evaporated in vacuo to give the crude title compound as a red oil (3.3 g, 45%).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of NaNO2 (5.7 g, 82.5 mmol)) in water (20 mL) was added dropwise to a solution of aniline (3.06 g, 33 mmol) in 4M HCl (330 mL) at 0-5° C. After stirring the mixture at this temperature for 45 min, a solution of NaN3 (429 g, 66 mmol) in water (20 mL) was slowly added to the mixture at the same temperature. Stirring was continued for 30 min below 5° C. and then for overnight at room temperature. The reaction mixture was extracted with diethyl ether (50×3), washed with water and dried over anhydrous MgSO4. The solvent was removed under reduced pressure and the crude liquid was purified by silica gel column chromatography using hexane/EAC 0-5% as eluent. Yield: 1.70 g (43%). IR (neat) 2925, 2093, 1933, 1620, 1492, 1295, 1175 cm−1; 1H NMR (400 MHz, CDCl3) δ7.10-7.21 (m, 2H), 7.22-7.24 (m, 1H), 7.42-7.46 (m, 2H); 13C NMR (CDCl3) δ 140.02, 129.72, 124.88, 109.00.
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
429 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of aniline (300 mg, 3.22 mmol) in water (2 mL) and conc. HCl (1 mL) at 0° C. was slowly added a solution of sodium nitrite (289 mg, 4.19 mmol) in water (1 mL). The reaction mixture was stirred at 0° C. for 10 min then a solution of sodium azide (251 mg, 3.87 mmol) in water (1 mL) was slowly added. The reaction mixture was stirred at room temp for 1 h then extracted with Et2O (2×). The combined organics were washed with water, dried over MgSO4, and carefully concentrated at 300 torr and ambient temperature to afford 350 mg (91%) of azidobenzene as a light orange oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azidobenzene
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Azidobenzene
Reactant of Route 4
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Azidobenzene
Reactant of Route 6
Azidobenzene

Q & A

Q1: What is the molecular formula and weight of azidobenzene?

A1: The molecular formula of azidobenzene is C6H5N3, and its molecular weight is 119.12 g/mol.

Q2: What spectroscopic data is available for azidobenzene?

A2: Researchers have extensively studied the spectroscopic properties of azidobenzene using various techniques. Notably, its electronic absorption spectra and electronic structures have been investigated, along with those of related compounds like nitrenobenzene and benzenediazonium ion []. Furthermore, 13C NMR spectroscopy has been instrumental in studying the azide-tetrazole tautomerism in azidobenzene and related heterocycles [].

Q3: What factors influence the thermal decomposition rate of azidobenzene?

A4: The rate of azidobenzene thermolysis is affected by several factors, including the presence and nature of substituents on the benzene ring. Electron-donating groups, especially those with a +R effect, can substantially enhance the decomposition rate []. Studies have also explored the impact of neighboring groups, such as carbonyl groups in locked conformations, on the thermolysis rates [, ]. Solvent effects and azide concentration further influence the kinetics and product distribution during thermal decomposition [].

Q4: Can azidobenzene participate in click chemistry reactions?

A5: Yes, azidobenzene is a valuable reagent in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It readily reacts with alkynes to form 1,2,3-triazole rings, enabling the synthesis of diversely functionalized molecules [, ]. This reaction has found applications in various fields, including the development of new sensors [].

Q5: How does the presence of Lewis acid catalysts affect the reactivity of azidobenzene in cycloaddition reactions?

A6: Theoretical studies employing density functional theory (DFT) have revealed that Lewis acid catalysts, such as BF3, BCl3, and BBr3, can significantly influence both the kinetics and regioselectivity of 1,3-dipolar cycloaddition reactions involving azidobenzene []. The presence of Lewis acids enhances the electrophilicity of the dipolarophile (e.g., acrolein), thereby lowering the reaction barrier and promoting regioselectivity.

Q6: Have computational methods been used to study azidobenzene?

A7: Yes, computational chemistry, particularly DFT calculations, has been employed to investigate various aspects of azidobenzene chemistry. For instance, DFT studies have been used to elucidate the mechanism of base-catalyzed cycloaddition reactions between azidobenzene and alkynes []. Moreover, molecular docking simulations have provided insights into the regiospecificity and mechanism of [3+2] cycloaddition reactions of azidobenzene with dipolarophiles like propiolaldehyde [].

Q7: How do substituents on the benzene ring affect the reactivity of azidobenzene?

A8: The nature and position of substituents on the benzene ring can dramatically influence the reactivity of azidobenzene. Electron-donating groups generally enhance the rate of thermal decomposition, with ortho-substituents exhibiting a more pronounced effect than para-substituents []. Conversely, electron-withdrawing groups tend to decrease the reactivity. These effects are attributed to the stabilization or destabilization of the transition state during azide decomposition.

Q8: Are there specific structural features that influence the neighboring group participation in azidobenzene thermolysis?

A9: Yes, the effectiveness of neighboring group participation in azidobenzene thermolysis is highly dependent on the nature and orientation of the neighboring group. For instance, studies on the pyrolysis of ortho-substituted azidobenzenes have revealed that groups like phenylazo, benzoyl, and formyl exhibit varying degrees of rate enhancement []. Notably, the "locked conformation" of carbonyl groups in specific azidobenzene derivatives leads to substantially larger rate enhancements compared to freely rotating ortho substituents []. These observations highlight the importance of conformational factors and electronic effects in governing neighboring group participation.

Q9: How can the stability of azidobenzene be improved?

A10: The stability of azidobenzene can be enhanced by converting it into more stable derivatives or by incorporating it into specific formulations. For example, the formation of polycationically substituted azidobenzenes leads to increased stability against heat and shock []. Additionally, immobilizing azidobenzene onto solid supports, such as polycarbonate, has been shown to enhance its stability and reusability, particularly in applications involving enzyme immobilization [].

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